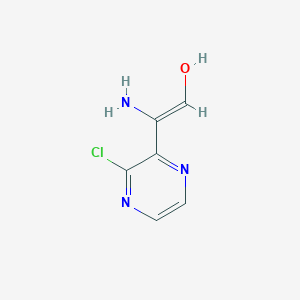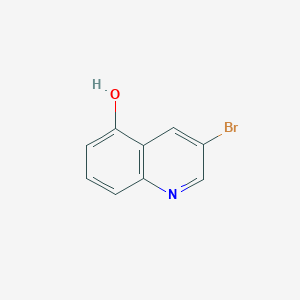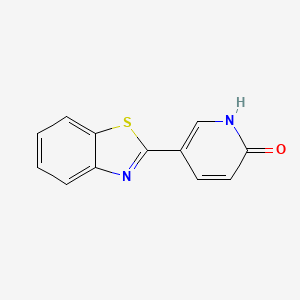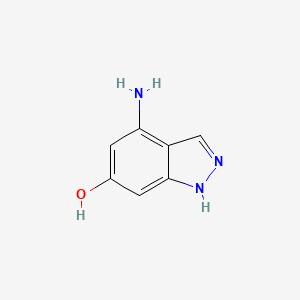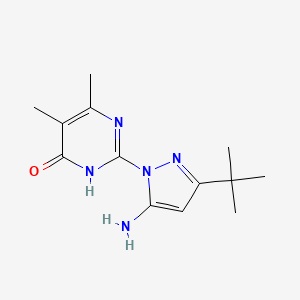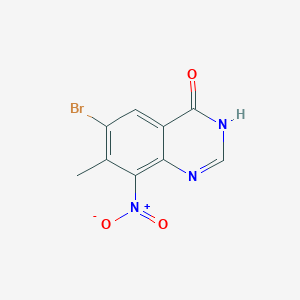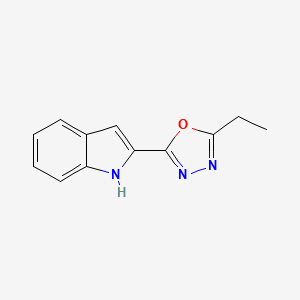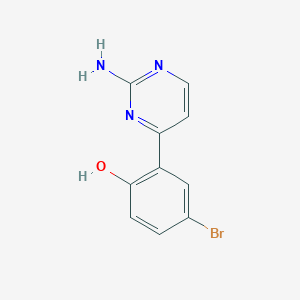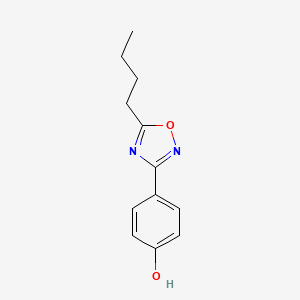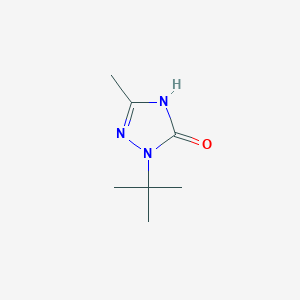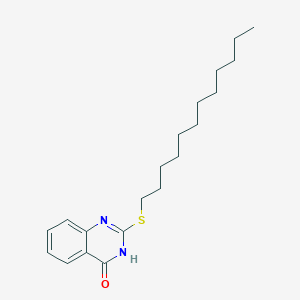
2-dodecylsulfanyl-3H-quinazolin-4-one
Descripción general
Descripción
“2-dodecylsulfanyl-3H-quinazolin-4-one” is a chemical compound with the molecular formula C20H30N2OS and a molecular weight of 346.5 g/mol. It is a type of quinazolinone, a class of organic compounds that are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, including “this compound”, often involves the reaction of 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an effective oxidant . The reaction proceeds through a radical approach with DMSO as one carbon source .
Molecular Structure Analysis
Quinazolin-4(3H)-ones are important subunits of a broad variety of synthetic pharmaceuticals, natural products, and biologically active drug molecules . They exhibit various biological activities such as anticancer, antihypertensive, anti-inflammatory, anti-depression, anti-lipid accumulation, anti-cerebral palsy, etc .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones, including “this compound”, have been found to exhibit a wide range of biological activities, including both cholinesterase inhibition and anti-inflammatory activities . They have been synthesized as novel multifunctional anti-AD agents .
Aplicaciones Científicas De Investigación
Synthesis Methods
- A study by Kumar et al. (2015) describes green synthetic protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating the applications of these methodologies in synthesizing various drugs, including those acting on the central nervous system (Kumar et al., 2015).
- Geesi (2020) explored an efficient strategy for synthesizing a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, focusing on its antibacterial properties (Geesi, 2020).
Antiviral and Antimicrobial Properties
- Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their antiviral activities against various respiratory and biodefense viruses (Selvam et al., 2007).
- A study by Akl et al. (2017) synthesized a series of quinazolin-4-ones and tested them against gram-negative and positive bacteria, showing good to moderate antibacterial activity (Akl et al., 2017).
Anticancer Properties
- Research by Mulakayala et al. (2012) explored the synthesis of 2-aryl quinazolin-4(3H)-ones, evaluating their potential as anticancer agents and proposing sirtuins inhibition as a possible mechanism of action (Mulakayala et al., 2012).
Fluorescence and Sensory Properties
- Ziarani et al. (2022) studied 2,3-dihydro-quinazolin-4(1H)-one as a fluorescent sensor for Hg2+ ions, indicating its potential in detecting toxic contaminants (Ziarani et al., 2022).
- Waibel and Hasserodt (2009) focused on the synthesis and fluorescence properties of highly functionalized 2-aryl-quinazolin-4(3H)-ones, discussing potential correlations between structure and optical properties (Waibel & Hasserodt, 2009).
Mecanismo De Acción
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects . They are known to interact with various cellular targets, such as tubulin , which plays a central role in mitosis .
Mode of Action
Quinazolinone derivatives have been reported to inhibit biofilm formation in pseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit the quorum sensing system in pseudomonas aeruginosa , which is a communication system that bacteria use to coordinate group behaviors.
Result of Action
Quinazolinone derivatives have been reported to exhibit broad-spectrum cytotoxic activities against various human cancer cell lines .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-dodecylsulfanyl-3H-quinazolin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of multiple protein kinases. It interacts with enzymes such as VEGFR2, EGFR, HER2, and CDK2, exhibiting comparable activities in nanomolar ranges against these kinases . These interactions are crucial as they can modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, including HepG2, MCF-7, MDA-231, and HeLa . This compound influences cell function by inhibiting key signaling pathways, leading to reduced cell proliferation and increased cell death. Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a multi-kinase inhibitor, targeting VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound disrupts signaling pathways that are essential for cancer cell survival and proliferation. This inhibition leads to changes in gene expression, promoting apoptosis and reducing cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against protein kinases . Long-term studies have shown that it can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its ability to inhibit protein kinases and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-dodecylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-21-18-15-12-11-14-17(18)19(23)22-20/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYAAWTHSXLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
